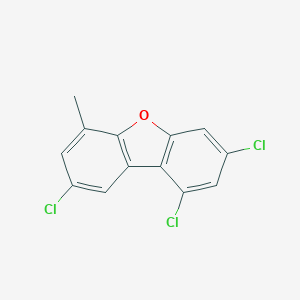

2-Iodo-3,7,8-trichlorodibenzo-4-dioxin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Iodo-3,7,8-trichlorodibenzo-4-dioxin (ITCDD) is a highly toxic chemical compound that belongs to the class of dioxins. It is a persistent organic pollutant that has been identified as a potent environmental contaminant. ITCDD is a halogenated aromatic hydrocarbon that is formed as a byproduct of various industrial processes, such as waste incineration, paper production, and pesticide manufacturing. Due to its high toxicity, ITCDD has been the subject of extensive scientific research, aimed at understanding its synthesis, mechanism of action, and biochemical effects.

Mechanism Of Action

2-Iodo-3,7,8-trichlorodibenzo-4-dioxin exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of various genes involved in cell growth and differentiation. Binding of 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin to AhR leads to the activation of downstream signaling pathways, resulting in the expression of genes involved in inflammation, oxidative stress, and apoptosis. The toxic effects of 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin are mediated by the accumulation of reactive oxygen species (ROS) and the disruption of cellular homeostasis.

Biochemical And Physiological Effects

2-Iodo-3,7,8-trichlorodibenzo-4-dioxin has been shown to have a wide range of biochemical and physiological effects, including DNA damage, oxidative stress, immune suppression, and endocrine disruption. It has been linked to various health problems, such as cancer, reproductive disorders, and developmental abnormalities. The toxic effects of 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin are dose-dependent, and exposure to even low levels of the compound can have adverse effects on human health.

Advantages And Limitations For Lab Experiments

2-Iodo-3,7,8-trichlorodibenzo-4-dioxin is a useful tool in scientific research, as it can be used to study the mechanisms of toxicity of dioxins. It is a potent AhR agonist, and can be used to activate AhR signaling pathways in vitro and in vivo. However, the high toxicity of 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin makes it challenging to work with, and requires strict safety precautions to be taken in the laboratory.

Future Directions

Future research on 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin should focus on developing new methods for detecting and mitigating its environmental impact. This includes developing new analytical methods for detecting 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin in environmental samples, and developing new remediation strategies for contaminated sites. In addition, further research is needed to understand the mechanisms of toxicity of 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin, and to develop new treatments for the health problems associated with exposure to the compound. Finally, future research should focus on developing safer alternatives to the industrial processes that produce 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin, in order to reduce the risk of environmental contamination.

Synthesis Methods

2-Iodo-3,7,8-trichlorodibenzo-4-dioxin is synthesized by the reaction of 2-iodophenol with 3,7,8-trichlorodibenzo-p-dioxin in the presence of a catalyst. The reaction is carried out under controlled conditions to avoid the formation of unwanted byproducts. The resulting compound is purified by various methods, such as column chromatography, to obtain a high purity product.

Scientific Research Applications

2-Iodo-3,7,8-trichlorodibenzo-4-dioxin has been extensively studied for its toxic effects on living organisms. It is a potent carcinogen, mutagen, and teratogen, and has been linked to various health problems in humans and animals. Scientific research has focused on understanding the mechanisms of toxicity of 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin, and on developing methods to detect and mitigate its environmental impact.

properties

CAS RN |

112317-17-6 |

|---|---|

Product Name |

2-Iodo-3,7,8-trichlorodibenzo-4-dioxin |

Molecular Formula |

C12H4Cl3IO2 |

Molecular Weight |

413.4 g/mol |

IUPAC Name |

2,3,7-trichloro-8-iododibenzo-p-dioxin |

InChI |

InChI=1S/C12H4Cl3IO2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |

InChI Key |

WOZNSSVRUHUPHZ-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)I |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)I |

Other CAS RN |

112317-17-6 |

synonyms |

2-iodo-3,7,8-trichlorodibenzo-4-dioxin Cl3-DpD |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)

![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B56156.png)

![disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate](/img/structure/B56161.png)

![4-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B56169.png)